6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Overview
Description
6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound featuring a triazole ring, an azetidine ring, and a sulfonyl group
Mechanism of Action
Target of action
Compounds containing the 1,2,3-triazol-1-yl motif have appeared with increasing regularity over the last decade . This class of ligands has been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of action
The anticancer activity of molecules containing the triazole moiety is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Biochemical pathways
Compounds with similar structures have been used in the formation of dendritic and polymeric networks .
Pharmacokinetics
Similar compounds have been used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .
Result of action
Similar compounds have been used in the formation of dendritic and polymeric networks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, catalyzed by copper(I) sulfate.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions.
Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct orientation and connectivity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and azetidine rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: A similar compound with a triazole ring, used in coordination chemistry.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Another triazole-containing compound used in click chemistry.
Uniqueness
6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is unique due to its combination of a triazole ring, an azetidine ring, and a sulfonyl group. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-[3-(triazol-1-yl)azetidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c22-15-2-1-11-7-14(8-12-3-5-20(15)16(11)12)25(23,24)19-9-13(10-19)21-6-4-17-18-21/h4,6-8,13H,1-3,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHDTWPQKAODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC(C4)N5C=CN=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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